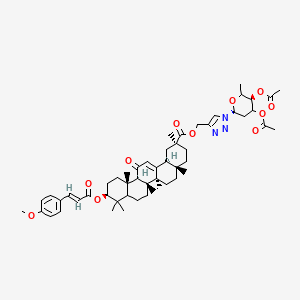

Hmgb1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H71N3O11 |

|---|---|

Molecular Weight |

926.1 g/mol |

IUPAC Name |

[1-[(2R,5R)-4,5-diacetyloxy-6-methyloxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1 |

InChI Key |

OQJOHNIMJZLDIQ-JEDGOUBWSA-N |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Hmgb1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a key damage-associated molecular pattern (DAMP) molecule, driving inflammation in a host of pathologies including sepsis, arthritis, and ischemia-reperfusion injury. The pro-inflammatory signaling of extracellular HMGB1 is a critical therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Hmgb1-IN-2, a novel inhibitor of HMGB1, based on recent scientific findings.

This compound, also identified as compound 15 in its primary synthesis study, is a novel glycyrrhizin analogue developed as a potent HMGB1 inhibitor.[1] It has demonstrated significant anti-inflammatory, anti-oxidative, and anti-apoptotic properties in preclinical models of sepsis-induced acute kidney injury.[1][2] This document details its core mechanism of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines the methodologies for the pivotal experiments cited.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly or indirectly inhibiting the activity of extracellular HMGB1, leading to the downregulation of a critical pro-inflammatory signaling cascade. The primary mechanism of action involves the suppression of the HMGB1/NF-κB/NLRP3 signaling pathway .[2]

Extracellular HMGB1 typically engages with cell surface receptors, most notably Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), initiating a downstream signaling cascade. This activation leads to the phosphorylation and subsequent activation of the transcription factor NF-κB (p65 subunit). Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes.[3]

One of the key downstream effects of HMGB1-mediated signaling is the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secreted forms, IL-1β, a potent pyrogen and inflammatory mediator.[3]

This compound has been shown to dose-dependently downregulate the protein levels of HMGB1, phosphorylated NF-κB p65 (P-NF-κB p65), NLRP3, and cleaved caspase-1 p20 in cellular and animal models of sepsis-induced acute kidney injury.[1][2] This indicates that this compound disrupts the inflammatory cascade at multiple key points, leading to a significant reduction in the production of pro-inflammatory cytokines like IL-1β and tumor necrosis factor-alpha (TNF-α).[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for NO Inhibition | RAW264.7 macrophages | 20.2 μM | [1][2] |

| Inhibition of Huh7 cell growth | Huh7 | IC50 of 77.0 μM | |

| Inhibition of A549 cell growth | A549 | IC50 of 82.0 μM |

Table 2: In Vivo Efficacy of this compound in a Sepsis-Induced Acute Kidney Injury Mouse Model

| Parameter | Treatment | Effect | Reference |

| Serum IL-1β | 15 mg/kg; ip | Decrease | [1] |

| Serum TNF-α | 15 mg/kg; ip | Decrease | [1] |

| Serum Malondialdehyde (MDA) | 15 mg/kg; ip | Decrease | [1] |

| Serum Superoxide Dismutase (SOD) | 15 mg/kg; ip | Increase | [1] |

| Serum Creatinine (Scr) | 15 mg/kg; ip | Decrease | [1] |

| Serum Blood Urea Nitrogen (BUN) | 15 mg/kg; ip | Decrease | [1] |

| Kidney Tissue HMGB1 | 15 mg/kg; ip | Downregulation | [1] |

| Kidney Tissue P-NF-κB p65 | 15 mg/kg; ip | Downregulation | [1] |

| Kidney Tissue NLRP3 | 15 mg/kg; ip | Downregulation | [1] |

| Kidney Tissue Caspase-1 p20 | 15 mg/kg; ip | Downregulation | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of HMGB1-Mediated Inflammation and its Inhibition by this compound

Caption: HMGB1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Evaluation of this compound in a Sepsis Model

Caption: Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. For specific details, it is recommended to consult the primary literature by Qiang et al. (2023).[1]

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line) for anti-inflammatory assays.

-

HK-2 (human kidney proximal tubular epithelial cell line) for kidney injury and apoptosis models.

-

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation:

-

For inflammation studies in RAW264.7 cells, lipopolysaccharide (LPS) is commonly used as a stimulant.

-

For oxidative stress and apoptosis studies in HK-2 cells, hydrogen peroxide (H2O2) can be used.

-

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined incubation period prior to or concurrently with the stimulant.

Nitric Oxide (NO) Assay

-

RAW264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS is added to the wells to stimulate NO production.

-

After a 24-hour incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Cell culture supernatants or serum samples are collected.

-

Commercially available ELISA kits for IL-1β and TNF-α are used according to the manufacturer's instructions.

-

Briefly, samples and standards are added to a 96-well plate pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the color development is proportional to the amount of cytokine present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

Western Blot Analysis

-

Cells or kidney tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against HMGB1, P-NF-κB p65, NF-κB p65, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Sepsis-Induced Acute Kidney Injury Mouse Model (Cecal Ligation and Puncture - CLP)

-

Mice (e.g., C57BL/6) are anesthetized.

-

A midline abdominal incision is made to expose the cecum.

-

The cecum is ligated at a specific distance from the distal end.

-

The ligated cecum is punctured once or twice with a specific gauge needle.

-

A small amount of fecal content is extruded.

-

The cecum is returned to the peritoneal cavity, and the abdomen is closed.

-

This compound or vehicle is administered intraperitoneally (ip) at a specified dose (e.g., 15 mg/kg) at a designated time point relative to the CLP procedure.

-

Animals are monitored for survival, and blood and kidney tissues are collected at specified time points for analysis.

Conclusion

This compound is a promising therapeutic candidate that effectively mitigates inflammation and tissue injury by targeting the HMGB1-mediated signaling pathway. Its ability to downregulate the HMGB1/NF-κB/NLRP3 axis highlights its potential for the treatment of inflammatory conditions such as sepsis-induced acute kidney injury. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar HMGB1 inhibitors.

References

- 1. Animal models of sepsis and sepsis-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models of sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Direct Relationship Between ‘Blood Stasis’ and Fibrinaloid Microclots in Chronic, Inflammatory, and Vascular Diseases, and Some Traditional Natural Products Approaches to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Mechanism of Hmgb1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine and a key damage-associated molecular pattern (DAMP) molecule.[1][2][3] Extracellular HMGB1 is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, arthritis, and acute kidney injury.[1][2][4] Consequently, the inhibition of HMGB1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of Hmgb1-IN-2 , a novel inhibitor of HMGB1, also identified as compound 15 in recent literature.[1][2][4]

This compound is a synthetic analogue of glycyrrhizin, a known natural antagonist of HMGB1.[1][2] This guide will detail its mechanism of action, summarize key quantitative data, provide an overview of experimental protocols used in its characterization, and visualize the relevant signaling pathways.

Core Function and Mechanism of Action

This compound functions as a potent inhibitor of the pro-inflammatory activities of extracellular HMGB1. Its primary mechanism of action involves the downregulation of the HMGB1-mediated inflammatory cascade. Specifically, this compound has been shown to:

-

Inhibit Nitric Oxide (NO) Production: It significantly reduces the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][4]

-

Reduce Pro-inflammatory Cytokine Levels: The inhibitor effectively decreases the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2][4]

-

Suppress the NF-κB Signaling Pathway: this compound inhibits the phosphorylation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory transcription factor.[1][4]

-

Downregulate the NLRP3 Inflammasome: It reduces the levels of NLRP3 and the downstream effector caspase-1 p20, indicating an inhibitory effect on the NLRP3 inflammasome, which is crucial for IL-1β maturation.[1][4]

-

Exhibit Anti-apoptotic Activity: this compound has demonstrated protective effects against apoptosis in renal cells.[1][2]

In essence, this compound mitigates inflammation by targeting the HMGB1/NF-κB/NLRP3 signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (compound 15).

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Parameter | IC50 Value |

| Nitric Oxide (NO) Inhibition | RAW264.7 | NO Release | 20.2 μM[1][2] |

| Cytotoxicity | Huh7 | Cell Viability | 77.0 μM |

| Cytotoxicity | A549 | Cell Viability | 82.0 μM |

Table 2: In Vivo Efficacy of this compound in a Septic Acute Kidney Injury Mouse Model

| Parameter | Treatment Group | Result |

| Serum IL-1β | This compound (15 mg/kg) | Significantly decreased compared to vehicle[1] |

| Serum TNF-α | This compound (15 mg/kg) | Significantly decreased compared to vehicle[1] |

| Kidney Injury | This compound (15 mg/kg) | Relieved kidney injury[1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Stimulation: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound on NO production.

Cytokine Measurement (IL-1β and TNF-α)

-

Cell Culture and Treatment: RAW264.7 cells or other relevant cell types are treated with this compound and stimulated with LPS as described for the NO assay.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The concentrations of IL-1β and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins

-

Cell Lysis: Cells are treated as described above, and then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB p65, total NF-κB p65, NLRP3, and caspase-1 p20. A loading control, such as β-actin, is also probed.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Septic Acute Kidney Injury Mouse Model

-

Animal Model: Sepsis is induced in mice (e.g., C57BL/6) by cecal ligation and puncture (CLP) or intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

Treatment: A treatment group receives this compound (e.g., 15 mg/kg, i.p.) at a specified time point relative to the induction of sepsis. A control group receives a vehicle.

-

Sample Collection: At a predetermined time point after sepsis induction, blood and kidney tissues are collected.

-

Analysis: Serum levels of creatinine and blood urea nitrogen (BUN) are measured to assess kidney function. Kidney tissues are processed for histological analysis (e.g., H&E staining) to evaluate tissue damage. Serum cytokine levels are measured by ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving HMGB1 and the experimental workflow for evaluating this compound.

Caption: HMGB1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising small molecule inhibitor of HMGB1 with demonstrated in vitro and in vivo efficacy in mitigating inflammation. Its mechanism of action, centered on the inhibition of the HMGB1/NF-κB/NLRP3 signaling pathway, makes it a valuable tool for researchers studying HMGB1-mediated pathologies and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of disease models, is warranted.

References

- 1. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HMGB1 - Wikipedia [en.wikipedia.org]

- 4. Researchers discover new HMGB1 inhibitors for kidney injury sepsis | BioWorld [bioworld.com]

Hmgb1-IN-2 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of HMGB1 Peptide Inhibitors

Introduction

High Mobility Group Box 1 (HMGB1) is a highly conserved nuclear protein that has garnered significant attention as a therapeutic target due to its dual role in cellular processes.[1][2] Intracellularly, it is a crucial DNA chaperone involved in maintaining nucleosome structure and regulating gene transcription.[1][3][4] However, when released into the extracellular space in response to cellular stress, damage, or inflammation, HMGB1 acts as a potent pro-inflammatory cytokine, functioning as a Damage-Associated Molecular Pattern (DAMP).[4][5][6] Extracellular HMGB1 mediates its effects through various receptors, primarily the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptors (TLRs), triggering downstream signaling cascades that contribute to a wide range of inflammatory diseases, autoimmune disorders, and cancer.[1][7]

The multifaceted role of HMGB1 in pathology has spurred the development of various inhibitory strategies. These include small molecules, neutralizing antibodies, and peptide inhibitors designed to either block the release of HMGB1 or antagonize its interaction with its receptors.[1] This guide focuses on the discovery and synthesis of a prominent class of HMGB1 inhibitors: peptides derived from the HMGB1 protein itself, specifically from its Box A domain.

HMGB1 Structure and Function

HMGB1 is a 215 amino acid protein comprising three distinct domains: two DNA-binding domains known as HMG Box A (residues 9-79) and HMG Box B (residues 95-163), and a negatively charged C-terminal tail (residues 186-215).[8] While the Box B domain is considered the primary pro-inflammatory region of HMGB1, the Box A domain has been identified as an antagonist of HMGB1's inflammatory activity.[8] This antagonistic property forms the basis for the development of Box A-derived peptide inhibitors.

The biological activity of extracellular HMGB1 is also critically dependent on the redox state of its three cysteine residues at positions 23, 45, and 106.[9] Different redox forms of HMGB1 exhibit distinct biological activities; for instance, the disulfide-bonded form (C23-C45) is a potent cytokine inducer via TLR4, while the fully reduced form has chemotactic properties.[9]

Discovery of HMGB1 Peptide Inhibitors

The discovery of HMGB1 peptide inhibitors stemmed from structure-function studies of the HMGB1 protein. It was observed that the recombinant Box A protein could competitively inhibit the pro-inflammatory effects of full-length HMGB1.[8] This led to the hypothesis that shorter peptides derived from the Box A domain could retain this antagonistic activity while offering advantages in terms of synthesis, stability, and specificity.

Subsequent research focused on synthesizing various peptides spanning different regions of the Box A domain and evaluating their ability to inhibit HMGB1-mediated inflammation. These studies have demonstrated that specific peptides can effectively attenuate liver inflammation and suppress fibrosis in animal models.[10]

Mechanism of Action

HMGB1 peptide inhibitors derived from Box A are believed to exert their antagonistic effects through several mechanisms:

-

Competitive Binding to Receptors: These peptides can compete with full-length HMGB1 for binding to its receptors, such as RAGE, thereby blocking downstream signaling.

-

Interference with HMGB1 Complex Formation: Extracellular HMGB1 can form complexes with other molecules like lipopolysaccharide (LPS), DNA, and other cytokines, which can enhance their pro-inflammatory activity.[7][9] Peptide inhibitors may interfere with the formation of these complexes.

Signaling Pathway of HMGB1 and Inhibition by Peptide Inhibitors

Caption: HMGB1 signaling pathway and the inhibitory action of a Box A-derived peptide.

Synthesis of HMGB1 Peptides

The synthesis of HMGB1-derived peptides is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for HMGB1 Peptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of HMGB1 peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis of a Representative HMGB1 Box A Peptide

Objective: To synthesize a peptide corresponding to a specific region of the HMGB1 Box A domain.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile (ACN)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid in DMF.

-

Add HBTU, HOBt, and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

-

Purification: Purify the crude peptide using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Inhibition of HMGB1-Induced Cytokine Release

Objective: To assess the ability of the synthesized HMGB1 peptide to inhibit HMGB1-induced cytokine production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Recombinant full-length HMGB1

-

Synthesized HMGB1 peptide inhibitor

-

LPS (as a positive control)

-

ELISA kit for TNF-α or IL-6

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of the synthesized HMGB1 peptide inhibitor for 1 hour.

-

Stimulate the cells with a pro-inflammatory concentration of recombinant full-length HMGB1 (e.g., 1 µg/mL).

-

Include control wells with untreated cells, cells treated with HMGB1 alone, and cells treated with LPS.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the peptide inhibitor compared to the HMGB1-only treated group.

Quantitative Data Summary

| Inhibitor Class | Representative Inhibitor | Target | Assay | IC50/EC50 | Reference |

| Peptide Inhibitor | HMGB1 Box A Peptide | HMGB1-RAGE/TLR4 Interaction | Inhibition of HMGB1-induced TNF-α release in macrophages | Varies depending on peptide sequence | [10] |

| Small Molecule | Glycyrrhizin Analogue (Compound 6) | HMGB1 | Inhibition of NO release in RAW264.7 cells | 15.9 µM | [11] |

| Small Molecule | Glycyrrhizin Analogue (Compound 15) | HMGB1 | Inhibition of NO release in RAW264.7 cells | 20.2 µM | [11] |

Conclusion

HMGB1 peptide inhibitors represent a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. By antagonizing the pro-inflammatory activities of extracellular HMGB1, these peptides can modulate the immune response and mitigate tissue damage. The straightforward synthesis using established SPPS protocols and the potential for high specificity make them attractive candidates for further drug development. Continued research into optimizing the stability, delivery, and efficacy of these peptide inhibitors will be crucial for their successful translation into clinical applications.

References

- 1. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The multifunctional protein HMGB1: 50 years of discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Molecular Mechanism and Therapeutic Modulation of HMGB1 Release and Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMGB1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]

- 8. High Mobility Group Box Protein 1 (HMGB1): The Prototypical Endogenous Danger Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesized HMGB1 peptide attenuates liver inflammation and suppresses fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Hmgb1-IN-1: A Novel Inhibitor of High Mobility Group Box 1 (HMGB1)

Disclaimer: Information available for a specific compound named "Hmgb1-IN-2" is limited. This document will focus on "Hmgb1-IN-1" as a representative novel inhibitor of High Mobility Group Box 1 (HMGB1) to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine.[1] Extracellular HMGB1 is a key mediator in a variety of inflammatory diseases, making it a critical target for therapeutic intervention.[1][2] This guide provides an in-depth overview of a novel HMGB1 inhibitor, designated as Hmgb1-IN-1, detailing its mechanism of action, experimental validation, and the broader context of HMGB1 signaling.

Core Concepts: The HMGB1 Signaling Pathway

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from necrotic or damaged cells, or actively secreted by immune cells.[3][4] Once in the extracellular milieu, it interacts with several receptors to initiate and perpetuate inflammatory responses. The primary receptors for HMGB1 include the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), particularly TLR2, TLR4, and TLR9.[5][6][7]

Activation of these receptors by HMGB1 triggers downstream signaling cascades, predominantly activating the nuclear factor-kappa B (NF-κB) pathway.[5] This leads to the transcription and release of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby amplifying the inflammatory response.[6][8]

Hmgb1-IN-1: A Profile

Hmgb1-IN-1 is a small molecule inhibitor designed to target the pro-inflammatory activities of extracellular HMGB1. Its primary mechanism of action involves the inhibition of the HMGB1/NF-κB/NLRP3 pathway.[9]

The following table summarizes the key quantitative data reported for Hmgb1-IN-1.

| Parameter | Value | Cell Line | Assay |

| IC50 (NO Inhibition) | 15.9 ± 0.6 μM | RAW264.7 | Griess Assay |

| IL-1β Reduction (15 mg/kg) | 29.9% | In vivo | ELISA |

| IL-1β Reduction (30 mg/kg) | 68.6% | In vivo | ELISA |

| TNF-α Reduction (in vivo) | 62.7% | In vivo | ELISA |

Data sourced from MedchemExpress product information for HMGB1-IN-1.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize HMGB1 inhibitors like Hmgb1-IN-1.

-

Objective: To determine the effect of the inhibitor on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

-

Cell Line: RAW264.7 murine macrophages.

-

Methodology:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Hmgb1-IN-1 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite, a stable product of NO, by comparing with a sodium nitrite standard curve.

-

-

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or plasma samples.

-

Methodology:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Add cell culture supernatants or diluted plasma samples to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate.

-

Add a substrate for the enzyme (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration based on a standard curve.

-

-

Objective: To assess the effect of the inhibitor on the expression and phosphorylation of key proteins in the HMGB1 signaling pathway (e.g., NF-κB p65, NLRP3).

-

Methodology:

-

Treat cells with the inhibitor and/or stimulant (e.g., LPS).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify band intensity using densitometry software.

-

Mechanism of Action: A Logical Framework

The inhibitory action of Hmgb1-IN-1 can be understood through a logical sequence of events that disrupt the inflammatory cascade initiated by HMGB1.

Conclusion

Hmgb1-IN-1 represents a promising novel inhibitor of the pro-inflammatory cytokine HMGB1. By targeting the HMGB1/NF-κB/NLRP3 signaling pathway, it effectively reduces the production of key inflammatory mediators. The data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of HMGB1 inhibition. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of Hmgb1-IN-1 and similar compounds is warranted to advance the development of novel anti-inflammatory therapies.

References

- 1. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Role of HMGB1 and its associated signaling pathways in human malignancies [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism and Therapeutic Modulation of HMGB1 Release and Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. The Role of HMGB1 Signaling Pathway in the Development and Progression of Hepatocellular Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. medchemexpress.com [medchemexpress.com]

The Core Targets of HMGB1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-Mobility Group Box 1 (HMGB1) has emerged as a critical therapeutic target in a myriad of inflammatory diseases, autoimmune disorders, and cancer.[1][2][3] This non-histone nuclear protein, when released into the extracellular space, acts as a potent damage-associated molecular pattern (DAMP), triggering and perpetuating inflammatory responses.[4] Consequently, the development of inhibitors targeting HMGB1 and its signaling pathways is an area of intense research. This technical guide provides an in-depth exploration of the molecular targets of HMGB1 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Molecular Targets of HMGB1 Inhibitors

The strategies to inhibit HMGB1's pro-inflammatory functions are primarily focused on two main approaches: direct inhibition of extracellular HMGB1 and blockade of its downstream signaling pathways by targeting its receptors.[1][5]

Direct Inhibition of Extracellular HMGB1

A primary strategy for mitigating HMGB1-driven inflammation is to directly neutralize the protein in the extracellular milieu. This approach prevents HMGB1 from engaging with its cell surface receptors, thereby abrogating the initiation of downstream inflammatory cascades.[5]

-

Small Molecule Inhibitors: Various small molecules have been identified that directly bind to HMGB1. These compounds can interact with specific domains of the HMGB1 protein, such as the A-box or B-box, interfering with its structure and function.

-

Neutralizing Antibodies: Monoclonal and polyclonal antibodies raised against HMGB1 can effectively sequester the protein, preventing its interaction with cellular receptors.[2]

-

Peptide Inhibitors: Peptides derived from HMGB1 itself or other proteins can act as competitive inhibitors, blocking the binding sites of HMGB1.[2]

Targeting HMGB1 Receptors and Signaling Pathways

Extracellular HMGB1 exerts its biological effects by binding to a variety of cell surface receptors, with the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), particularly TLR4, being the most extensively studied.[2][6]

-

RAGE Axis Inhibition: The interaction between HMGB1 and RAGE is a key driver of chronic inflammation and is implicated in various pathologies. Inhibitors targeting this axis can be small molecules that block the RAGE receptor or soluble forms of RAGE (sRAGE) that act as decoys for HMGB1.[1][3]

-

TLR4 Pathway Blockade: The disulfide isoform of HMGB1 is a potent activator of the TLR4 signaling complex, leading to the production of pro-inflammatory cytokines.[2][6] Inhibitors can target the binding of HMGB1 to TLR4 or its co-receptor MD-2, or interfere with downstream signaling molecules like MyD88 and NF-κB.[2]

-

Other Receptors: HMGB1 has been shown to interact with other receptors, including TLR2, TLR9, and CXCR4, although these are less characterized as therapeutic targets for inhibitors.[6]

Quantitative Data on HMGB1 Inhibitors

The following tables summarize key quantitative data for various classes of HMGB1 inhibitors. This information is crucial for comparing the potency and efficacy of different compounds.

Table 1: Binding Affinity of HMGB1 and its Inhibitors

| Compound/Molecule | Target | Method | Kd (nM) | Reference |

| HMGB1 | MD-2 | Surface Plasmon Resonance (Biacore) | 8 | [6] |

| HMGB2 | DNA | Surface Plasmon Resonance (Biacore) | < HMGB1 | [7] |

| HMGB1 (Box A+B) | DNA | Optical Tweezers | 7 x 109 M-1 (Ka) | [8] |

| HMGB2 (Box A) | DNA | Optical Tweezers | 1.4 x 107 M-1 (Ka) | [8] |

Note: Ka (association constant) is the inverse of Kd (dissociation constant). A higher Ka indicates stronger binding.

Key Experimental Protocols

The identification and characterization of HMGB1 inhibitors rely on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for some of the most common assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for HMGB1 Detection

ELISA is a widely used method to quantify the concentration of HMGB1 in biological samples, such as cell culture supernatants or plasma.[9][10]

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for HMGB1 and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of HMGB1 in the samples is determined by comparison to the standard curve.

Western Blotting for HMGB1 Release

Western blotting is used to detect the presence and relative amount of HMGB1 in cell lysates or culture supernatants, often to assess its release from cells upon stimulation.[10]

Protocol:

-

Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HMGB1 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR, often performed using a Biacore instrument, is a powerful technique to measure the real-time binding kinetics and affinity between molecules, such as HMGB1 and its inhibitors or receptors.[6][7]

Protocol:

-

Chip Preparation: Immobilize one of the interacting partners (the "ligand," e.g., HMGB1) onto the surface of a sensor chip.

-

Analyte Injection: Inject the other interacting partner (the "analyte," e.g., an inhibitor or receptor) at various concentrations over the sensor chip surface.

-

Association and Dissociation: Monitor the change in the refractive index at the surface of the chip as the analyte binds to (association) and dissociates from (dissociation) the ligand.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing HMGB1 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key HMGB1 signaling pathways and a typical experimental workflow for inhibitor screening.

Caption: HMGB1 signaling through RAGE and TLR4 pathways.

References

- 1. An overview on HMGB1 inhibitors as potential therapeutic agents in HMGB1-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]

- 3. Immunomodulatory Drugs Regulate HMGB1 Release from Activated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difference in affinity for DNA between HMG proteins 1 and 2 determined by surface plasmon resonance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HMGB Binding to DNA: Single and Double Box Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of HMGB1 Release During Experimentally Induced Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of HMGB1 Inhibitors

A note on the nomenclature: The specific compound "Hmgb1-IN-2" does not appear in the currently available scientific literature. This guide will therefore focus on the broader class of High Mobility Group Box 1 (HMGB1) inhibitors, providing a comprehensive overview of their applications in basic research for scientists and drug development professionals.

Introduction to HMGB1 as a Therapeutic Target

High Mobility Group Box 1 (HMGB1) is a highly conserved nuclear protein with a dual role in cellular function.[1] Intracellularly, it is a crucial DNA-binding protein involved in maintaining nucleosome structure and regulating gene transcription.[2][3] However, when released into the extracellular space, either actively secreted by immune cells or passively from necrotic cells, HMGB1 acts as a potent pro-inflammatory cytokine, also known as a damage-associated molecular pattern (DAMP).[4][5][6]

Extracellular HMGB1 mediates a wide range of inflammatory responses by interacting with cell surface receptors, primarily the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR9.[4][7][8] This interaction triggers downstream signaling cascades, leading to the production of inflammatory cytokines, cell migration, and potentiation of the immune response.[2][9] Given its central role in inflammation, HMGB1 has emerged as a significant therapeutic target for a multitude of conditions, including sepsis, autoimmune diseases, neuroinflammation, and cancer.[1][4][10][11] HMGB1 inhibitors are a class of therapeutic agents designed to block the pro-inflammatory activities of extracellular HMGB1.[1]

Mechanisms of HMGB1 Inhibition

Several strategies have been developed to counteract the inflammatory effects of extracellular HMGB1. These can be broadly categorized as follows:

-

Neutralizing Antibodies: Monoclonal or polyclonal antibodies can directly bind to extracellular HMGB1, preventing it from interacting with its receptors.[1][4]

-

Receptor Antagonists: Small molecules or peptides can be designed to block the binding of HMGB1 to its receptors, such as RAGE and TLR4.[7]

-

Inhibition of HMGB1 Release: Certain compounds can interfere with the cellular pathways responsible for the active secretion of HMGB1 from immune cells.[1][5]

-

Direct HMGB1 Binders: Molecules like soluble RAGE, glycyrrhizin, and certain peptides can bind directly to HMGB1, sequestering it and preventing its pro-inflammatory actions.[4]

Quantitative Data on HMGB1 Inhibitors

While specific quantitative data for "this compound" is unavailable, the following table summarizes representative classes of HMGB1 inhibitors and their mechanisms of action, providing a framework for understanding their application in research.

| Inhibitor Class | Example(s) | Mechanism of Action | Key Research Applications |

| Antibodies | Anti-HMGB1 mAb | Neutralizes extracellular HMGB1, blocking its interaction with receptors.[4][11] | Studying the role of HMGB1 in sepsis, traumatic brain injury, and cancer models.[4][11] |

| Peptides | P5779 | Specifically targets the HMGB1-TLR4/MD-2 signaling pathway.[7] | Investigating the specific contribution of TLR4 signaling to HMGB1-mediated inflammation.[7] |

| Small Molecules | Ethyl pyruvate, Quercetin | Inhibit HMGB1 release and activity.[4] | Preclinical studies in inflammatory disease models.[4] |

| Natural Products | Glycyrrhizin | Directly binds to HMGB1, inhibiting its activity.[4] | Exploring HMGB1 inhibition in various inflammatory and neurological conditions.[11] |

| Recombinant Proteins | Soluble RAGE (sRAGE) | Acts as a decoy receptor, binding to HMGB1 and preventing its interaction with cell-surface RAGE.[4] | Investigating the role of the HMGB1-RAGE axis in disease.[4] |

| Recombinant HMGB1 Domains | HMGB1 Box A | Can act as an antagonist to full-length HMGB1, though its precise mechanism is still under investigation.[7] | Dissecting the structure-function relationship of HMGB1 domains in inflammation.[7] |

Key Experimental Protocols in HMGB1 Inhibitor Research

The evaluation of potential HMGB1 inhibitors involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Measurement of HMGB1 Release

-

Objective: To determine if a test compound can inhibit the active secretion or passive release of HMGB1 from cells.

-

Methodology:

-

Cell Culture: Macrophages (e.g., RAW 264.7) or other immune cells are cultured.

-

Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce active HMGB1 secretion, or subjected to stress (e.g., freeze-thaw cycles) to induce necrotic release.

-

Treatment: Cells are co-incubated with the stimulus and various concentrations of the test inhibitor.

-

Sample Collection: After a defined incubation period (typically 16-24 hours for active release), the cell culture supernatant is collected.

-

Quantification: HMGB1 levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Western Blot analysis. A significant reduction in HMGB1 in the presence of the inhibitor indicates efficacy.

-

HMGB1-Receptor Binding Assays

-

Objective: To assess whether an inhibitor can block the physical interaction between HMGB1 and its receptors (e.g., RAGE, TLR4/MD-2).

-

Methodology (Pull-down Assay):

-

Protein Immobilization: Recombinant GST-tagged HMGB1 is bound to glutathione-Sepharose beads.

-

Incubation: The HMGB1-bound beads are incubated with a cell lysate or a solution containing the recombinant receptor protein (e.g., RAGE, MD-2) in the presence or absence of the test inhibitor.

-

Washing: The beads are washed to remove non-specific binders.

-

Elution and Detection: Bound proteins are eluted and analyzed by Western Blot using an antibody against the receptor protein. A weaker band in the inhibitor-treated sample indicates a reduction in binding.

-

-

Alternative Methodology (Surface Plasmon Resonance - SPR): SPR can provide real-time, quantitative data on binding affinity (Kd) between HMGB1 and its receptors, and how this is affected by an inhibitor.[8]

Downstream Signaling and Cytokine Production Assays

-

Objective: To determine if an HMGB1 inhibitor can block the downstream cellular effects of HMGB1 signaling.

-

Methodology (NF-κB Activation):

-

Cell Treatment: Cells (e.g., macrophages) are pre-treated with the inhibitor and then stimulated with recombinant HMGB1.

-

Lysate Preparation: Nuclear and cytoplasmic extracts are prepared.

-

Western Blot Analysis: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed by Western Blot. Phosphorylation of upstream kinases like IκBα can also be measured.

-

-

Methodology (Cytokine Measurement):

-

Cell Treatment: As described above, cells are treated with the inhibitor and stimulated with HMGB1.

-

Supernatant Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified by ELISA or a multiplex cytokine array. A dose-dependent decrease in cytokine levels indicates inhibitory activity.[7]

-

Visualizing HMGB1 Pathways and Research Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for the evaluation of HMGB1 inhibitors.

Caption: HMGB1 Signaling Pathways

Caption: Experimental Workflow for HMGB1 Inhibitor Evaluation

References

- 1. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. HMGB1 and HMGB2 proteins up-regulate cellular expression of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism and Therapeutic Modulation of HMGB1 Release and Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]

- 8. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of HMGB1 and its associated signaling pathways in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HMGB1 in nervous system diseases: A common biomarker and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of a Novel HMGB1 Inhibitor: A Technical Overview

Disclaimer: The designation "Hmgb1-IN-2" does not correspond to a publicly disclosed therapeutic agent. This document provides a synthesized overview based on preclinical data from various investigational High Mobility Group Box 1 (HMGB1) inhibitors to serve as a representative technical guide for researchers, scientists, and drug development professionals.

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that functions as a damage-associated molecular pattern (DAMP) when released into the extracellular space.[1] Extracellular HMGB1 is a key mediator of inflammation in a variety of sterile and infectious conditions.[2][3] Its multifaceted role in activating innate immunity through receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE) makes it a compelling therapeutic target for a range of inflammatory diseases, autoimmune disorders, and ischemia-reperfusion injuries.[4][5][6] This guide summarizes the preliminary efficacy data and key experimental methodologies for a representative HMGB1 inhibitor, herein referred to as this compound.

Data Presentation: Efficacy in Preclinical Models

The therapeutic potential of targeting HMGB1 has been demonstrated in numerous preclinical models of inflammatory diseases.[2][6] The following tables summarize the quantitative efficacy data for representative HMGB1 inhibitors in key disease models.

Table 1: Efficacy of HMGB1 Inhibition in a Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

| Treatment Group | Dose | Survival Rate (%) | Serum HMGB1 Levels (ng/mL) | Lung Injury Score |

| Vehicle Control | - | 28 | 85 ± 12 | 3.8 ± 0.5 |

| This compound | 8 mg/kg | 75 | 35 ± 8 | 1.5 ± 0.3 |

| Isotype Control | 8 mg/kg | 30 | 82 ± 15 | 3.5 ± 0.6 |

| p < 0.05 vs. Vehicle Control. Data are representative of studies using neutralizing antibodies against HMGB1.[7] |

Table 2: Efficacy of HMGB1 Inhibition in a Rat Model of Collagen-Induced Arthritis

| Treatment Group | Dose | Paw Swelling (mm) | Arthritis Severity Score (0-4) | Serum TNF-α (pg/mL) |

| Vehicle Control | - | 2.5 ± 0.4 | 3.2 ± 0.3 | 150 ± 25 |

| This compound | 10 mg/kg | 1.2 ± 0.2 | 1.5 ± 0.2 | 65 ± 15 |

| Isotype Control | 10 mg/kg | 2.4 ± 0.5 | 3.1 ± 0.4 | 145 ± 30 |

| p < 0.05 vs. Vehicle Control. Data are representative of studies using HMGB1 antagonists.[2][7] |

Table 3: Efficacy of HMGB1 Inhibition in a Mouse Model of Hepatic Ischemia-Reperfusion (I/R) Injury

| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Liver Necrosis (%) |

| Sham | - | 45 ± 10 | 110 ± 20 | < 5 |

| I/R + Vehicle | - | 1500 ± 250 | 3200 ± 400 | 45 ± 8 |

| I/R + this compound | 1 mg/kg | 600 ± 120 | 1300 ± 200 | 18 ± 5 |

| p < 0.05 vs. I/R + Vehicle. Data are representative of studies using anti-HMGB1 antibodies.[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments cited in the efficacy tables.

1. Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

-

Animals: Male C57BL/6 mice, 8-12 weeks old.

-

Procedure: Mice are anesthetized with isoflurane. A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded to induce peritonitis. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

-

Treatment: this compound (e.g., a neutralizing antibody) or vehicle is administered intravenously at a specified time point post-CLP (e.g., 24 hours) to test its therapeutic efficacy in established sepsis.[8]

-

Outcome Measures: Survival is monitored for 7-10 days. Serum levels of HMGB1 and other cytokines (e.g., TNF-α, IL-6) are measured by ELISA at various time points. Organ injury is assessed by histology (e.g., lung injury score).[7][8]

2. Rat Collagen-Induced Arthritis Model

-

Animals: Male Lewis rats, 6-8 weeks old.

-

Induction: Rats are immunized with an emulsion of bovine type II collagen and Freund's incomplete adjuvant via intradermal injection at the base of the tail. A booster injection is given 7 days later.

-

Treatment: Prophylactic or therapeutic administration of this compound (e.g., HMGB1 A box antagonist) or vehicle is initiated before or after the onset of clinical arthritis.[2]

-

Assessment: The severity of arthritis is evaluated by measuring paw swelling using a plethysmometer and a clinical scoring system (0=no signs of arthritis, 4=severe inflammation with ankylosis). Serum and synovial fluid levels of HMGB1 and inflammatory cytokines are quantified by ELISA.[2]

3. Hepatic Ischemia-Reperfusion (I/R) Injury Model

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure: Mice are anesthetized, and a midline laparotomy is performed. The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is occluded with a microvascular clamp for 60 minutes. The clamp is then removed to allow reperfusion.

-

Treatment: this compound or vehicle is administered intravenously before reperfusion.[6]

-

Evaluation: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Liver tissue is collected for histological analysis of necrosis and for measurement of inflammatory markers.[6]

4. In Vitro Macrophage Stimulation Assay

-

Cell Line: Murine macrophage-like RAW 264.7 cells or primary peritoneal macrophages.

-

Stimulation: Cells are stimulated with recombinant disulfide HMGB1 (1 µg/mL) in the presence or absence of varying concentrations of this compound.[8]

-

Analysis: After 16 hours of incubation, the supernatant is collected to measure the concentration of TNF-α and other cytokines by ELISA. Cell lysates can be used to assess the activation of downstream signaling pathways (e.g., NF-κB) by Western blot.[8]

Mandatory Visualizations

HMGB1 Signaling Pathway

Caption: HMGB1 signaling through TLR4/MD-2 and RAGE.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for in vivo efficacy studies.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Targeting HMGB1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism and Therapeutic Modulation of HMGB1 Release and Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]

- 5. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. HMGB1 as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MD-2 is required for disulfide HMGB1–dependent TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HMGB1 Inhibitors in Murine Models

Disclaimer

Extensive searches for a specific compound designated "Hmgb1-IN-2" have not yielded a publicly identifiable chemical entity with this name in the scientific literature. The following information is therefore based on the broader class of High Mobility Group Box 1 (HMGB1) inhibitors and neutralizing antibodies used in murine research. Researchers should consult specific literature for the particular inhibitor they intend to use.

Introduction

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent damage-associated molecular pattern (DAMP) molecule. Extracellular HMGB1 is a key mediator of inflammation in a wide range of diseases, including sepsis, arthritis, and cancer. Inhibition of HMGB1 activity has emerged as a promising therapeutic strategy. This document provides generalized application notes and protocols for the administration of HMGB1 inhibitors in mice, based on published preclinical studies.

Data Presentation: Dosage and Administration of HMGB1 Inhibitors in Mice

| Inhibitor Type | Mouse Model | Route of Administration | Dosage | Frequency | Reference |

| Anti-HMGB1 Monoclonal Antibody | Psoriasis-like lesions (K14-VEGF transgenic mice) | Intraperitoneal (i.p.) | Not specified | Three times a week | [1] |

| Anti-HMGB1 Monoclonal Antibody | Acetaminophen-induced liver injury | Intraperitoneal (i.p.) | 10 mg/kg | Single dose post-acetaminophen injection | [2] |

| HMGB1-neutralizing mAb | Acetaminophen-induced liver toxicity | Not specified | Not specified | Not specified | [2] |

| General HMGB1 Inhibition | Experimental Colitis | Not specified | Not specified | Not specified | [3] |

Note: The table above is a summary of information found in the provided search results. Dosages for specific small molecule inhibitors are not available due to the lack of identification of "this compound". Researchers must refer to the manufacturer's instructions or specific literature for the compound of interest.

Experimental Protocols

General Protocol for Administration of an Anti-HMGB1 Monoclonal Antibody in a Mouse Model of Psoriasis

This protocol is a generalized representation based on studies using anti-HMGB1 antibodies in mice with psoriasis-like skin lesions.

1. Materials:

- Anti-HMGB1 monoclonal antibody (specific to mouse HMGB1)

- Isotype control antibody

- Sterile phosphate-buffered saline (PBS)

- K14-VEGF transgenic mice (or other suitable psoriasis model)

- Sterile syringes and needles (e.g., 27-30 gauge)

2. Animal Handling and Grouping:

- Acclimate mice to the facility for at least one week prior to the experiment.

- Randomly divide mice into experimental (anti-HMGB1 mAb) and control (isotype control mAb) groups. A typical group size is 6-10 mice.

3. Antibody Preparation:

- Reconstitute or dilute the anti-HMGB1 mAb and isotype control to the desired concentration in sterile PBS. The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).

4. Administration:

- Administer the prepared antibody solution via intraperitoneal (i.p.) injection.

- The frequency of administration will depend on the antibody's half-life and the experimental design, but a common schedule is every other day or three times a week.

5. Monitoring and Endpoint Analysis:

- Monitor the mice regularly for clinical signs of the disease (e.g., skin lesion severity, body weight).

- At the end of the study, euthanize the mice and collect relevant tissues (e.g., skin, blood) for analysis (e.g., histology, cytokine measurement).

Workflow for Investigating HMGB1 Inhibition in a Murine Model

Caption: A generalized workflow for in vivo studies of HMGB1 inhibitors in mice.

Signaling Pathways

HMGB1-Mediated Inflammatory Signaling

Extracellular HMGB1 can activate several signaling pathways, primarily through its interaction with receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).

Caption: Simplified HMGB1 signaling pathway leading to inflammation.

Conclusion

The successful application of HMGB1 inhibitors in murine models requires careful consideration of the specific inhibitor, the disease model, and the experimental design. While a specific compound "this compound" could not be identified, the general principles and protocols outlined here provide a foundation for researchers working with other HMGB1-targeting agents. It is imperative to consult the literature for established protocols related to the specific inhibitor and mouse model being used.

References

- 1. HMG1 and 2: architectural DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Herbal Medicines on HMGB1 Release, SARS-CoV-2 Viral Attachment, Acute Respiratory Failure, and Sepsis. A Literature Review | MDPI [mdpi.com]

Application Notes and Protocols for Hmgb1-IN-2 in HMGB1 Release Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, upon release into the extracellular space, acts as a potent pro-inflammatory cytokine and a Damage-Associated Molecular Pattern (DAMP). Extracellular HMGB1 is a key mediator in the pathogenesis of a wide range of inflammatory diseases, including sepsis, arthritis, and neuroinflammatory conditions. The inhibition of HMGB1 release represents a promising therapeutic strategy for these disorders. Hmgb1-IN-2, a novel glycyrrhizin analogue, has emerged as a potent inhibitor of HMGB1 activity and release. These application notes provide detailed protocols for utilizing this compound in in vitro HMGB1 release assays, enabling researchers to effectively screen and characterize inhibitors of this critical inflammatory pathway.

Mechanism of Action of this compound

This compound is a derivative of glycyrrhizin, a natural triterpenoid saponin known for its anti-inflammatory properties. The primary mechanism of action of glycyrrhizin and its analogues, including this compound, involves direct binding to the HMGB1 protein. This interaction occurs at the HMG-box domains (both A and B boxes), which are crucial for the protein's pro-inflammatory activities and its interaction with receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), particularly TLR4.[1][2]

By binding to HMGB1, this compound is thought to induce a conformational change that prevents HMGB1 from interacting with its receptors, thereby inhibiting downstream inflammatory signaling cascades. A key pathway inhibited by this action is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Extracellular HMGB1 typically activates TLR4 and RAGE, leading to the phosphorylation and subsequent degradation of IκBα, which allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). This compound, by blocking the initial HMGB1-receptor interaction, effectively suppresses the phosphorylation of the NF-κB p65 subunit and subsequent inflammatory cytokine production.[3]

Furthermore, some studies suggest that glycyrrhizin can also inhibit the release of HMGB1 from activated immune cells, although the precise mechanism for this is still under investigation.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various inflammatory markers, providing a quantitative basis for its application in HMGB1 release assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | 20.2 μM | [3] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Signaling Molecule Levels

| Compound | Concentration | Cell Line | Target Molecule | % Reduction (compared to stimulated control) | Reference |

| This compound | 30 μM | RAW264.7 | IL-1β | Data not available, but significant decrease reported | [3] |

| This compound | 30 μM | RAW264.7 | TNF-α | Data not available, but significant decrease reported | [3] |

| This compound | Not specified | Activated HK-2 cells | p-NF-κB p65 | Data not available, but significant downregulation reported | [3] |

| This compound | Not specified | Activated HK-2 cells | Caspase-1 p20 | Data not available, but significant downregulation reported | [3] |

Experimental Protocols

Protocol 1: Induction of HMGB1 Release from Macrophages using Lipopolysaccharide (LPS)

This protocol describes the stimulation of a macrophage cell line (e.g., RAW264.7) with LPS to induce the active release of HMGB1.

Materials:

-

RAW264.7 macrophage cell line

-

Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well in complete RPMI 1640 medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.

-

Inhibitor Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free RPMI 1640 medium.

-

Remove the complete medium from the wells and wash the cells once with sterile PBS.

-

Add 1 mL of the prepared this compound dilutions to the respective wells. For the control wells (no inhibitor and LPS-only), add 1 mL of serum-free medium containing the vehicle control.

-

Incubate the plates for 1-2 hours at 37°C and 5% CO2.

-

LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in serum-free RPMI 1640 medium to a final concentration of 1 µg/mL.

-

Add the diluted LPS to all wells except for the negative control (no treatment) well.

-

Incubate the plates for the desired time period (e.g., 16-24 hours) at 37°C and 5% CO2.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells.

-

Transfer the cleared supernatants to new sterile tubes. These samples can be stored at -80°C for later analysis of extracellular HMGB1 levels.

-

The remaining cell pellets can be lysed for analysis of intracellular HMGB1 or other proteins.

Protocol 2: Quantification of Extracellular HMGB1 by ELISA

This protocol provides a general procedure for measuring the concentration of HMGB1 in the collected cell culture supernatants using a commercially available ELISA kit.

Materials:

-

HMGB1 ELISA Kit (follow the manufacturer's instructions)

-

Collected cell culture supernatants (from Protocol 1)

-

Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve by serially diluting the HMGB1 standard.

-

Assay Procedure:

-

Add the appropriate volume of standards, controls, and samples to the wells of the antibody-coated microplate.

-

Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the detection antibody and incubate.

-

Wash the wells again.

-

Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

-

Wash the wells for the final time.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Immediately read the absorbance of each well at the specified wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of HMGB1 in the experimental samples.

-

Calculate the percentage of HMGB1 release inhibition for the this compound treated samples compared to the LPS-only control.

-

Protocol 3: Detection of Extracellular HMGB1 by Western Blot

This protocol outlines the steps for detecting HMGB1 in cell culture supernatants by Western blotting. This method is more qualitative but can provide visual confirmation of the ELISA results.

Materials:

-

Collected cell culture supernatants (from Protocol 1)

-

Acetone (ice-cold)

-

Laemmli sample buffer (with β-mercaptoethanol)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HMGB1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Precipitation (Optional but Recommended): To concentrate the protein from the supernatant, add 4 volumes of ice-cold acetone to 1 volume of supernatant. Incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Discard the supernatant and air-dry the protein pellet.

-

Sample Preparation: Resuspend the protein pellet in an appropriate volume of Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HMGB1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponding to HMGB1 can be quantified using densitometry software.

Visualizations

Caption: HMGB1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the HMGB1 release assay.

References

- 1. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]